5-Methyl-2H-3,4'-bi-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

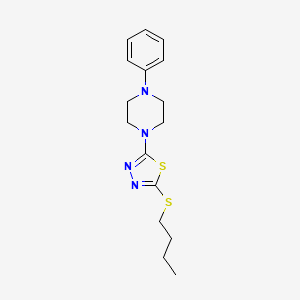

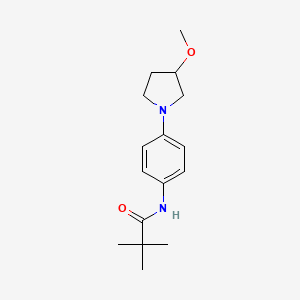

5-Methyl-2H-3,4’-bi-1,2,4-triazole is a type of triazole compound . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their broad biological activities . Various synthetic methods have been developed over the past 20 years . These methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The molecular structure of 5-Methyl-2H-3,4’-bi-1,2,4-triazole is C5H6N6 . Triazole compounds, including 5-Methyl-2H-3,4’-bi-1,2,4-triazole, are unique heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain .Applications De Recherche Scientifique

Corrosion Inhibition

- Mechanism and Efficiency: Triazole derivatives, such as 4-MTHT, have been studied for their efficiency as corrosion inhibitors on mild steel in acidic media. The studies highlight the high inhibition efficiencies, reaching up to 99% in HCl, attributed to the adsorption of these compounds on the steel surface following Langmuir's adsorption isotherm (Lagrenée et al., 2002).

- Adsorption Studies: Further research on 4H-triazole derivatives has shown their effectiveness in protecting mild steel in hydrochloric acid solution, with the inhibition efficiency linked to the molecular structure of the inhibitors. The adsorption of these derivatives on the steel surface obeys the Langmuir isotherm model, providing insights into the nature of the interaction (Bentiss et al., 2007).

Antimicrobial Activities

- Synthesis of Novel Derivatives: Research into the synthesis of novel 1,2,4-triazole derivatives has revealed compounds with significant antimicrobial activities. The synthesis process and the biological evaluation of these compounds highlight their potential as antimicrobial agents (Bektaş et al., 2007).

Synthesis of Novel Compounds

- High-Density Energetic Salts: A new class of highly dense energetic materials has been developed from salts of trinitromethyl-substituted triazoles. These compounds exhibit promising properties for use in explosives, with characteristics that sometimes surpass those of traditional materials like RDX (Thottempudi & Shreeve, 2011).

Adsorption and Surface Interaction Studies

- Electrochemical and Surface Analysis: A novel corrosion inhibitor for copper in saline solution, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT), was characterized, showing over 94% efficiency. Detailed surface analysis revealed chemical adsorption mechanisms, providing insights into the interactions at the molecular level (Chauhan et al., 2019).

Mécanisme D'action

Target of Action

5-Methyl-2H-3,4’-bi-1,2,4-triazole, also known as 5-Methyl-1H-3,4’-bi(1,2,4-triazole), is a heterocyclic compound . Triazole compounds, including this one, are known to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

For instance, some triazole derivatives have been found to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism .

Biochemical Pathways

For example, if the compound acts as an XO inhibitor, it would affect the purine metabolism pathway .

Result of Action

Based on the known activities of triazole compounds, it can be inferred that the compound might exhibit a range of effects depending on its specific targets .

Propriétés

IUPAC Name |

5-methyl-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c1-4-8-5(10-9-4)11-2-6-7-3-11/h2-3H,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSISHLQAHPXKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)N2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2753335.png)

![1-(Benzenesulfonyl)-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2753336.png)

![(2Z)-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide](/img/structure/B2753342.png)

![2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2753344.png)

![3-(4-Chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B2753347.png)

![3-(4-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2753350.png)

![N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B2753351.png)

![N-(2-chlorophenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2753352.png)

![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2753354.png)